Calcineurin Inhibition IC50 of Halisulfate-7 vs. Irregularasulfate and Hipposulfate C in a Single Head-to-Head Assay
In a direct head-to-head comparison using purified calcineurin catalytic subunit and singly phosphorylated inhibitor-1 as substrate, halisulfate-7 (3) inhibited calcineurin with an IC50 of 69 µM, compared to IC50 values of 59 µM for irregularasulfate (1) and 66 µM for hipposulfate C (2) [1]. Halisulfate-7 is equipotent to hipposulfate C (Δ = 3 µM) and only 1.17-fold less potent than irregularasulfate, positioning it as a moderate-affinity calcineurin ligand with a potency window distinct from its co-isolated analogues.
| Evidence Dimension | Calcineurin catalytic subunit inhibition (IC50) |
|---|---|
| Target Compound Data | Halisulfate-7 (3): IC50 = 69 µM |
| Comparator Or Baseline | Irregularasulfate (1): IC50 = 59 µM; Hipposulfate C (2): IC50 = 66 µM |
| Quantified Difference | Halisulfate-7 is 1.17-fold less potent than irregularasulfate (Δ = 10 µM) and equipotent to hipposulfate C (Δ = 3 µM). Igernellin (4, desulfated comparator): completely inactive. |
| Conditions | In vitro phosphatase assay; purified calcineurin catalytic subunit; singly phosphorylated inhibitor-1 substrate; phosphate release detection in 96-well format; compounds dissolved in DMSO [1] |
Why This Matters
When calcineurin inhibition is the primary screening endpoint, halisulfate-7 provides potency comparable to hipposulfate C but offers a meaningfully differentiated selectivity window across PP-1 and PP-2A (see Evidence Item 2), enabling researchers to choose the optimal tool compound for their specific phosphatase profiling needs.
- [1] Carr, G.; Raszek, M.; Van Soest, R.; Matainaho, T.; Shopik, M.; Holmes, C.F.B.; Andersen, R.J. Protein phosphatase inhibitors isolated from Spongia irregularis collected in Papua New Guinea. J. Nat. Prod. 2007, 70 (11), 1812–1815. View Source
